Canrenoic acid

Description

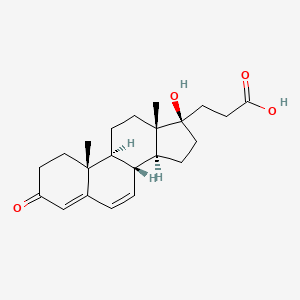

This compound (as the salt potassium canrenoate) is an aldosterone antagonist. Like spironolactone, it is a prodrug, which is metabolized to canrenone in the body.

A synthetic pregnadiene derivative with anti-aldosterone activity.

Properties

IUPAC Name |

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKZPPIHUVSDNM-WNHSNXHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2181-04-6 (Parent) | |

| Record name | Canrenoic Acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022726 | |

| Record name | Canrenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-96-9, 2181-04-6 | |

| Record name | Canrenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canrenoic Acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canrenoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canrenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Canrenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium canrenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANRENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UG89VA9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Canrenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid, a significant steroidal aldosterone antagonist, plays a crucial role in cardiovascular therapy. This document provides an in-depth exploration of its discovery, tracing its origins to the pioneering research on aldosterone antagonists at G.D. Searle & Co. in the mid-20th century. Detailed synthesis pathways for this compound and its potassium salt, potassium canrenoate, are presented, with a focus on the conversion from its precursor, canrenone. This guide includes comprehensive experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the chemistry and historical context of this important pharmaceutical compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader search for aldosterone antagonists. Following the isolation and characterization of the potent mineralocorticoid aldosterone in 1953, the scientific community recognized the therapeutic potential of blocking its effects, particularly in managing edema and hypertension.

Researchers at G.D. Searle & Co. were at the forefront of this endeavor. In the late 1950s, a team led by John A. Cella and Robert C. Tweit synthesized a series of 17-spirolactone steroids. Their work was driven by the hypothesis that modifying the steroid nucleus could lead to compounds that competitively inhibit aldosterone at its receptor. This research culminated in the discovery of spironolactone, a groundbreaking therapeutic agent.

This compound emerged from this research as a key metabolite of spironolactone. It was soon understood that spironolactone acts as a prodrug, being converted in the body to its active metabolites, including canrenone and this compound.[1][2] Canrenone, a lactone, exists in equilibrium with the open-chain hydroxy carboxylic acid, this compound.[3] The potassium salt of this compound, potassium canrenoate, was also developed as a parenteral alternative to the orally administered spironolactone.[1]

The following diagram illustrates the key milestones in the discovery of aldosterone antagonists leading to this compound.

Synthesis Pathways

The primary route for the synthesis of this compound and its potassium salt involves the hydrolysis of its lactone precursor, canrenone. Canrenone itself can be synthesized through various multi-step pathways, often starting from dehydroepiandrosterone (DHEA) or other steroid precursors.

Synthesis of Canrenone

A common industrial synthesis of canrenone starts from 4-androstenedione. The key steps involve:

-

Ethynylation: Reaction at the C17-carbonyl group to introduce an ethynyl group.

-

Hydrogenation: Selective reduction of the triple bond.

-

Oxidative Cyclization: Formation of the spirolactone ring.

-

Dehydrogenation or Bromination/Debromination: Introduction of the C4-C5 and C6-C7 double bonds to yield the final canrenone structure.

The following diagram outlines a general workflow for the synthesis of canrenone.

Synthesis of Potassium Canrenoate from Canrenone

The conversion of canrenone to potassium canrenoate is achieved through base-catalyzed hydrolysis of the lactone ring. This reaction opens the five-membered lactone ring to form the potassium salt of the corresponding hydroxy carboxylic acid.

The metabolic and synthetic relationship between spironolactone, canrenone, and this compound is depicted below.

Experimental Protocols

Synthesis of Canrenone (Illustrative Example)

While various patented methods exist, a general laboratory-scale synthesis can be conceptualized from the available literature. A common starting material is 17β-hydroxy-4-androsten-3-one.

Step 1: Etherification

-

To a solution of 17β-hydroxy-4-androsten-3-one in an anhydrous solvent such as tetrahydrofuran, add triethyl orthoformate and a catalyst (e.g., pyridine hydrobromide).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and quench with an aqueous solution.

-

Extract the product with an organic solvent and purify to yield the 3-ethoxy-3,5-diene intermediate.

Step 2: Dehydrogenation

-

Dissolve the intermediate from Step 1 in a suitable organic solvent.

-

Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Filter the reaction mixture and wash the filtrate with a basic aqueous solution.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by crystallization or chromatography to obtain canrenone.

Synthesis of Potassium Canrenoate from Canrenone

This protocol is based on the principle of base-catalyzed hydrolysis of the lactone.

Materials:

-

Canrenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve canrenone in ethanol in a round-bottom flask.

-

Prepare a solution of potassium hydroxide in water.

-

Add the aqueous KOH solution to the ethanolic solution of canrenone.

-

Heat the mixture to reflux for 2-3 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the canrenone spot.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, potassium canrenoate, may precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by filtration and wash it with cold ethanol and then with diethyl ether to remove any unreacted canrenone and other impurities.

-

Dry the resulting white to pale yellow crystalline powder under vacuum.

Quantitative Data

The following tables summarize key quantitative data for this compound and its related compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₂₂H₃₀O₄ | 358.47 |

| Potassium Canrenoate | C₂₂H₂₉KO₄ | 396.57 |

| Canrenone | C₂₂H₂₈O₃ | 340.46 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| Mass Spectrometry (LC-ESI-MS) | m/z 359 [M+H]⁺, 341 [M-H₂O+H]⁺[4] |

| Predicted ¹H NMR (CDCl₃) | Signals corresponding to the steroid backbone, including olefinic protons and methyl groups. |

| Predicted ¹³C NMR (CDCl₃) | Signals for carbonyl carbons, olefinic carbons, and the steroid skeleton. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H (carboxylic acid), C=O (ketone and carboxylic acid), and C=C (alkene) functional groups. |

Table 3: Synthesis Yields (Illustrative)

| Reaction | Starting Material | Product | Typical Yield (%) |

| Canrenone Synthesis | 17β-hydroxy-4-androsten-3-one | Canrenone | 70-85 (over two steps) |

| Potassium Canrenoate Synthesis | Canrenone | Potassium Canrenoate | >90 |

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed.

Conclusion

This compound, a cornerstone in the management of conditions influenced by aldosterone, has a rich history rooted in the systematic exploration of steroidal compounds. Its synthesis, primarily achieved through the hydrolysis of canrenone, is a well-established process. This guide has provided a detailed overview of the discovery and synthesis of this compound, complete with experimental insights and quantitative data, to serve as a valuable resource for professionals in the fields of chemical and pharmaceutical research and development. The continued importance of this compound and its derivatives in medicine underscores the significance of understanding their fundamental chemistry and historical development.

References

- 1. Potassium canrenoate - Wikipedia [en.wikipedia.org]

- 2. Difference in metabolic profile of potassium canrenoate and spironolactone in the rat: mutagenic metabolites unique to potassium canrenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of spironolactone, canrenone and canrenoate-K on cytochrome P450, and 11beta- and 18-hydroxylation in bovine and human adrenal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of some human urinary metabolites of orally administered potassium canrenoate by stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Bioactivity of Canrenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid, an active metabolite of the potassium-sparing diuretic spironolactone, is a compound of significant interest in pharmacology. Primarily known for its antagonist activity at the mineralocorticoid receptor, emerging in-vitro research has begun to unveil a broader spectrum of its biological activities. This technical guide provides a comprehensive overview of the in-vitro bioactivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Bioactivities and Quantitative Data

The in-vitro bioactivity of this compound has been characterized across several key areas, including its interaction with steroid hormone receptors, effects on ion channels, and potential anti-inflammatory and anticancer properties. This section summarizes the available quantitative data from various in-vitro assays.

Table 1: Mineralocorticoid Receptor Antagonism

| Assay Type | Ligand | Cell Line | IC50 (nM) | Reference |

| MR Transactivation Assay | Spironolactone | CHO-K1 | 24 | [1] |

Table 2: Ion Channel Modulation

This compound has been shown to modulate the activity of several cardiac potassium channels. These effects are significant as they may contribute to the cardiac electrophysiological effects observed with spironolactone administration.

| Channel | Cell Line | Concentration | % Inhibition | Reference |

| hKv1.5 | Mouse Fibroblasts | 1 nM | 18.9 ± 2.7 | [2] |

| Kv4.3 | CHO | 1 nM | 27.4 ± 5.7 | [2] |

| HERG (hERG) | CHO | - | IC50 = 104.3 µM | [3] |

Note: The IC50 for HERG channel blockade was determined for this compound, while the data for hKv1.5 and Kv4.3 represent percentage inhibition at a single concentration.

Table 3: Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are an emerging area of research. In-vitro studies suggest that it can modulate key inflammatory signaling pathways.

| Assay | Target | Cell Line | IC50/Effect | Reference |

| Cytokine Signaling | IL-6/JAK2/STAT3 Pathway | - | Qualitative Inhibition | This guide |

Note: Quantitative IC50 values for the inhibition of specific cytokines (e.g., TNF-α, IL-6) or inflammatory enzymes (e.g., COX-2) by this compound are not yet well-documented in publicly available literature.

Table 4: Anticancer Activity

There is currently a lack of specific in-vitro data demonstrating the cytotoxic or apoptotic effects of this compound on cancer cell lines. Research in this area is needed to explore its potential as an anticancer agent.

| Cell Line | Assay | IC50 | Reference |

| Not Available | Cytotoxicity/Apoptosis | Not Available | - |

Table 5: P-glycoprotein (P-gp) Inhibition

The interaction of this compound with drug transporters such as P-glycoprotein is an important area of investigation for understanding potential drug-drug interactions. However, specific IC50 values for P-gp inhibition by this compound are not currently available.

| Assay Type | IC50 | Reference |

| P-gp ATPase Assay / Efflux Assay | Not Available | - |

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its in-vitro bioactivity.

Mineralocorticoid Receptor Antagonism

This compound acts as a competitive antagonist of the mineralocorticoid receptor (MR). By binding to the MR, it prevents the binding of aldosterone and the subsequent translocation of the receptor to the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes.

Modulation of the IL-6/JAK2/STAT3 Signaling Pathway

Preliminary evidence suggests that this compound may exert anti-inflammatory effects by interfering with the IL-6 signaling cascade. By inhibiting this pathway, this compound could potentially reduce the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key in-vitro assays relevant to the bioactivity of this compound.

Mineralocorticoid Receptor (MR) Transactivation Assay

This assay is used to determine the functional antagonist activity of this compound on the mineralocorticoid receptor.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a mineralocorticoid response element (MRE) linked to a luciferase reporter gene.

-

Assay Principle: In the presence of an agonist like aldosterone, the MR is activated and binds to the MRE, driving the expression of the luciferase gene. An antagonist like this compound will compete with the agonist for binding to the MR, thereby inhibiting luciferase expression in a dose-dependent manner.

-

Protocol:

-

Seed the stably transfected CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound.

-

Treat the cells with a fixed, sub-maximal concentration of aldosterone (e.g., EC50 concentration) and varying concentrations of this compound. Include appropriate controls (vehicle, aldosterone alone).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the percentage of inhibition of aldosterone-induced luciferase activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is employed to measure the effect of this compound on the currents flowing through specific ion channels expressed in a cell.

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably or transiently transfected to express the ion channel of interest (e.g., hKv1.5, Kv4.3, HERG).

-

Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured, allowing for the control of the membrane potential (voltage-clamp) and the recording of the whole-cell ionic currents.

-

Protocol:

-

Culture the transfected cells on glass coverslips.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution.

-

Under microscopic guidance, approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a specific voltage-clamp protocol to elicit the ionic current of interest. Record baseline currents.

-

Perfuse the cell with an external solution containing a known concentration of this compound and record the currents again after a steady-state effect is reached.

-

Wash out the drug to observe the reversibility of the effect.

-

Analyze the recorded currents to determine the percentage of inhibition, and if a dose-response relationship is established, calculate the IC50 value.

-

In-Vitro Anti-Inflammatory Cytokine Release Assay (ELISA)

This assay quantifies the effect of this compound on the production and secretion of pro-inflammatory cytokines from immune cells.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Assay Principle: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of cytokines. The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the cell culture supernatant is then measured using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include unstimulated and LPS-only controls.

-

Collect the cell culture supernatants.

-

Perform an ELISA for the cytokine of interest (e.g., TNF-α or IL-6) on the collected supernatants according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of the cytokine in each sample based on a standard curve.

-

Determine the percentage of inhibition of LPS-induced cytokine production for each concentration of this compound and calculate the IC50 value.

-

Cytotoxicity/Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay is used to determine if this compound induces cell death, and to distinguish between apoptosis and necrosis.

-

Cell Line: Any cancer cell line of interest (e.g., MCF-7 for breast cancer).

-

Assay Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Flow cytometry is used to quantify the percentage of cells stained with Annexin V and/or PI.

-

Protocol:

-

Seed the cancer cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

-

Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion

This compound demonstrates a range of in-vitro bioactivities, with its role as a mineralocorticoid receptor antagonist being the most well-characterized. Emerging evidence also points to its effects on cardiac ion channels and potential anti-inflammatory properties through the modulation of cytokine signaling pathways. However, there are notable gaps in the current understanding of its in-vitro bioactivity, particularly concerning its anticancer potential and its effects on various signaling cascades and drug transporters. Further research, including comprehensive dose-response studies and detailed mechanistic investigations, is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential beyond its established role as a diuretic. This technical guide serves as a foundational resource to inform and guide such future research endeavors.

References

- 1. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spironolactone and its main metabolite this compound block hKv1.5, Kv4.3 and Kv7.1 + minK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Canrenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is a major, pharmacologically active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone. It exists in equilibrium with its lactone form, canrenone. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for optimizing therapeutic strategies and for the development of new aldosterone receptor antagonists. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetics of this compound and its Metabolite Canrenone

The pharmacokinetics of this compound are intrinsically linked to its prodrug, spironolactone, and its lactone form, canrenone. Following administration of spironolactone, approximately 79% is converted to canrenone, which then undergoes reversible hydrolysis to form this compound.[1] this compound itself can be administered intravenously as its potassium salt, potassium canrenoate.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for canrenone, the primary active metabolite in equilibrium with this compound, following intravenous administration of potassium canrenoate in adult and pediatric populations.

Table 1: Pharmacokinetic Parameters of Canrenone in Healthy Adult Volunteers Following Intravenous Administration of 200 mg Potassium Canrenoate [1]

| Parameter | Mean Value (± SD) | Unit |

| Maximum Plasma Concentration (Cmax) | 2066 (± 876) | ng/mL |

| Time to Maximum Concentration (Tmax) | 29 (± 15) | min |

| Elimination Half-life (t½) | 4.9 (± 1.8) | h |

| Total Clearance | 4.2 (± 1.7) | mL/min/kg |

Table 2: Population Pharmacokinetic Parameters of Canrenone in a Pediatric Population Following Intravenous Administration of Potassium Canrenoate [2]

| Parameter | Population Estimate (for a 70 kg equivalent person) | Unit |

| Apparent Clearance (CL/F) | 11.4 | L/h |

| Apparent Volume of Distribution (V/F) | 374.2 | L |

| Elimination Half-life (t½) | ~11.2 (calculated for a 4 kg child) | h |

Metabolism of this compound

The metabolism of this compound is a complex process involving reversible conversion to canrenone and subsequent conjugation reactions.

Metabolic Pathway

Spironolactone is extensively metabolized, with a major pathway involving the removal of the sulfur group to form canrenone. Canrenone, a lactone, exists in a reversible equilibrium with its hydrolyzed, open-ring form, this compound. This hydrolysis is catalyzed by esterase enzymes, such as paraoxonases (PONs).[2] this compound is then further metabolized, primarily through glucuronidation, to form this compound glucuronide, which is a major urinary metabolite.[3] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a likely candidate isoform.[4]

Experimental Protocols

Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method.

Protocol 1: Quantification of this compound and Canrenone in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and canrenone in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract the analytes from the plasma matrix and remove interfering substances.

-

Materials:

-

Human plasma samples

-

Internal standard (IS) solution (e.g., a deuterated analog of the analyte)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction cartridges (e.g., C8 or a mixed-mode cation exchange)

-

Vortex mixer, centrifuge, and evaporator.

-

-

Procedure:

-

Thaw plasma samples on ice.

-

Spike a known volume of plasma (e.g., 200 µL) with the internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate and quantify the analytes.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

-

3. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[5][6] The validation process assesses the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Logical Relationships in Pharmacokinetics

The pharmacokinetic relationship between spironolactone, canrenone, and this compound is a classic example of prodrug-metabolite kinetics with reversible metabolism.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound. The quantitative data presented in the tables, the detailed experimental protocols, and the visual diagrams of the metabolic pathway and analytical workflow offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these aspects is fundamental for the rational design of future studies and the clinical application of aldosterone antagonists. Further research is warranted to fully elucidate the specific enzymes involved in all metabolic steps and to gather more comprehensive pharmacokinetic data for this compound in diverse populations.

References

- 1. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic model of canrenone after intravenous administration of potassium canrenoate to paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of spironolactone and potassium canrenoate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide on the Core Mechanism of Action of Canrenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid, an active metabolite of the potassium-sparing diuretic spironolactone, primarily functions as a competitive antagonist of the mineralocorticoid receptor (MR). This antagonism is the cornerstone of its therapeutic effects in conditions such as hypertension and heart failure. Beyond its principal mechanism, this compound exhibits a multifaceted pharmacological profile, interacting with various enzymes and ion channels. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its interaction with the mineralocorticoid receptor, its impact on downstream signaling pathways, and its secondary pharmacological effects. Quantitative data from key experiments are summarized, and detailed methodologies are provided to facilitate further research and drug development.

Primary Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound's principal mechanism of action is its competitive antagonism of the mineralocorticoid receptor (MR), also known as the aldosterone receptor.[1] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance by promoting sodium and water reabsorption in the kidneys.[2]

The Aldosterone Signaling Pathway

Aldosterone, upon entering a target cell, binds to the cytosolic mineralocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated aldosterone-MR complex then translocates to the nucleus, where it binds to hormone response elements on the DNA. This interaction modulates the transcription of specific genes, ultimately leading to the increased expression of proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. These proteins enhance sodium reabsorption and potassium excretion in the distal tubules and collecting ducts of the nephron.

Figure 1. Aldosterone Signaling Pathway.

Competitive Inhibition by this compound

This compound, as a competitive antagonist, binds to the same site on the mineralocorticoid receptor as aldosterone.[1] However, this binding does not induce the conformational changes necessary for receptor activation and nuclear translocation. By occupying the receptor, this compound prevents aldosterone from binding and initiating its downstream signaling cascade. This results in a decrease in sodium and water reabsorption and an increase in potassium retention, leading to its diuretic and antihypertensive effects.

Figure 2. Competitive Antagonism by this compound.

Secondary Mechanisms of Action

In addition to its primary role as a mineralocorticoid receptor antagonist, this compound interacts with other molecular targets, contributing to its overall pharmacological profile.

Inhibition of UGT2B7

This compound has been shown to be a weak inhibitor of UDP-glucuronosyltransferase 2B7 (UGT2B7).[3][4] UGT2B7 is an enzyme involved in the metabolism and elimination of various compounds, including aldosterone itself. The inhibition of aldosterone's glucuronidation by this compound could potentially increase plasma aldosterone concentrations, a factor that should be considered in therapeutic applications.

Table 1: Inhibition of UGT2B7 by Spironolactone and its Metabolites

| Compound | IC50 (µM) | Inhibition Strength |

| Spironolactone | 26 - 50 | Moderate |

| Canrenone | 26 - 50 | Moderate |

| This compound | Not specified | Weak[3] |

Data from Knights et al. (2010)[3]

Blockade of Cardiac Ion Channels

This compound has been demonstrated to block several cardiac potassium channels, including the human Ether-a-go-go-Related Gene (hERG) channel, hKv1.5, Kv4.3, and Kv7.1+minK channels. The blockade of these channels can affect cardiac action potential duration and may contribute to the antiarrhythmic properties observed with potassium canrenoate.[5]

Table 2: Effects of this compound on Cardiac Ion Channels

| Channel | Effect | Concentration |

| hERG | Blockade | 100 nmol/L |

| hKv1.5 | Inhibition | Not specified |

| Kv4.3 | Inhibition | Not specified |

| Kv7.1+minK | Inhibition | Not specified |

Data from Caballero et al. (2014)[5]

Experimental Protocols

Mineralocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.

Methodology:

-

Cell Culture: Utilize a cell line stably expressing the human mineralocorticoid receptor, often coupled with a reporter gene system (e.g., luciferase).

-

Radioligand: Use a radiolabeled MR agonist, such as [3H]-aldosterone, as the tracer.

-

Competition Assay: Incubate the cell lysate or intact cells with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separate bound from unbound radioligand using methods like filtration or charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. MR Competitive Binding Assay Workflow.

UGT2B7 Inhibition Assay

Objective: To determine the IC50 of this compound for UGT2B7-mediated glucuronidation.

Methodology:

-

Enzyme Source: Use recombinant human UGT2B7 expressed in a suitable system (e.g., insect cells).

-

Substrate: Employ a known UGT2B7 substrate, such as 4-methylumbelliferone or aldosterone.

-

Incubation: Incubate the recombinant enzyme with the substrate, the cofactor UDP-glucuronic acid (UDPGA), and varying concentrations of this compound.

-

Reaction Termination: Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Quantify the formation of the glucuronidated metabolite using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: Plot the rate of metabolite formation against the logarithm of the this compound concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channels

Objective: To characterize the effects of this compound on the function of specific cardiac ion channels (e.g., hERG).

Methodology:

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the ion channel of interest.

-

Electrophysiology Setup: Employ a whole-cell patch-clamp setup to record ionic currents from single cells.

-

Voltage Protocol: Apply specific voltage protocols to elicit channel activation, inactivation, and deactivation.

-

Drug Application: Perfuse the cells with a control solution followed by solutions containing increasing concentrations of this compound.

-

Current Measurement: Record the changes in the ionic current in the presence of this compound.

-

Data Analysis: Analyze the current recordings to determine the effects of this compound on channel kinetics and to calculate the IC50 for channel blockade.

Conclusion

The primary mechanism of action of this compound is its well-established competitive antagonism at the mineralocorticoid receptor, which underpins its clinical efficacy as a potassium-sparing diuretic and antihypertensive agent. Additionally, its interactions with UGT2B7 and various cardiac ion channels contribute to its broader pharmacological effects and potential for drug-drug interactions. A thorough understanding of these multifaceted mechanisms is crucial for the continued development and optimal therapeutic use of this compound and related compounds. This guide provides a foundational resource for researchers and drug development professionals engaged in the study of mineralocorticoid receptor antagonists and their diverse biological activities.

References

- 1. Comparative effects of canrenoate-K and prorenoate-K upon aldosterone biosynthesis in perifused frog interrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrophysiological and antiarrhythmic properties of potassium canrenoate during myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Canrenoic Acid: A Technical Guide to Mineralocorticoid Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is a synthetically derived steroid and a potent antagonist of the mineralocorticoid receptor (MR). It belongs to the same class of drugs as spironolactone and eplerenone and is, in fact, an active metabolite of spironolactone.[1] Administered clinically as its potassium salt, potassium canrenoate, it is used in the management of conditions characterized by excess aldosterone activity, such as primary hyperaldosteronism, hypertension, and chronic heart failure.[2][3] this compound exists in equilibrium with its lactone form, canrenone, which is also an active MR antagonist and the primary active metabolite of both spironolactone and potassium canrenoate.[1][4] This guide provides an in-depth examination of the mechanism of action, quantitative pharmacology, experimental evaluation, and signaling pathways related to this compound's antagonism of the mineralocorticoid receptor.

Mechanism of Mineralocorticoid Receptor Antagonism

The therapeutic effects of this compound are rooted in its ability to competitively inhibit the action of aldosterone, the primary endogenous mineralocorticoid.

The Aldosterone-MR Signaling Cascade

Under normal physiological conditions, aldosterone plays a crucial role in maintaining blood pressure and electrolyte balance.[5][3] It is synthesized in the adrenal cortex and acts primarily on the distal tubules and collecting ducts of the kidneys.[3] The classical signaling pathway involves the following steps:

-

Ligand Binding: Aldosterone, being lipophilic, diffuses across the cell membrane and binds to the mineralocorticoid receptor located in the cytoplasm.[6]

-

Conformational Change and Translocation: Upon binding, the MR undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus.[6][7]

-

DNA Binding and Transcription: In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[7]

-

Gene Expression: This binding event recruits coactivator proteins and initiates the transcription of aldosterone-induced genes, leading to the synthesis of proteins that regulate ion transport.[3][7] Key among these are the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[3]

-

Physiological Effect: The upregulation of these transporters enhances sodium and water reabsorption from the tubular fluid back into the bloodstream, while promoting the excretion of potassium into the urine.[3] This ultimately leads to an increase in extracellular fluid volume and blood pressure.[5]

Competitive Inhibition by this compound

This compound and its active form, canrenone, exert their effects by competitively binding to the mineralocorticoid receptor.[5] By occupying the same ligand-binding site as aldosterone, they prevent the receptor from being activated by the endogenous hormone. This antagonism disrupts the downstream signaling cascade, leading to:

-

Reduced Sodium and Water Reabsorption: Inhibition of MR prevents the transcription of genes for ENaC and the Na+/K+-ATPase pump. This leads to decreased sodium reabsorption and, consequently, increased excretion of sodium and water (natriuresis and diuresis).[5][3]

-

Potassium Retention: The decreased activity of the Na+/K+-ATPase pump and other potassium channels reduces potassium excretion, leading to its retention. This "potassium-sparing" effect is a hallmark of this class of diuretics.[2][8]

Beyond its renal effects, MR antagonism in tissues like the heart and blood vessels helps mitigate aldosterone-induced inflammation and fibrosis, which are contributing factors to cardiac remodeling in heart failure.[5]

Quantitative Pharmacological Data

The efficacy and selectivity of a mineralocorticoid receptor antagonist are defined by its binding affinity, potency, and pharmacokinetic profile. The data below pertains primarily to canrenone, the active metabolite form in which this compound exists in equilibrium.

Table 1: Receptor Binding Affinity and Potency

| Compound | Receptor | Assay Type | Value | Reference |

| Canrenone | Mineralocorticoid (Human) | Antagonist Activity | IC50: 24 nM (Spironolactone) | [9] |

| Spironolactone | Mineralocorticoid (Human) | Antagonist Activity | IC50: 24 nM | [9] |

| Spironolactone | Androgen (Human) | Antagonist Activity | IC50: 77 nM | [9] |

| Eplerenone | Mineralocorticoid (Human) | Antagonist Activity | IC50: 81 nM | [9] |

| Esaxerenone | Mineralocorticoid (Human) | Antagonist Activity | IC50: 3.7 nM | [1] |

Note: IC50 values can vary based on assay conditions. Spironolactone's activity is largely mediated by its metabolites, including canrenone.

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Notes | Reference |

| Active Metabolite | Canrenone, 7α-thiomethyl-spironolactone | Human | This compound is in equilibrium with canrenone. | [1] |

| Elimination Half-Life | ~16.5 hours (Canrenone) | Human | Refers to the major active metabolite. | [1][2] |

| Metabolism | Hepatic | Human | Metabolized from spironolactone or potassium canrenoate. | [2] |

| Excretion | Primarily renal (urine) | Human | Excreted as metabolites. | [2] |

| Plasma Protein Binding | Extensive | Human | [2] |

Experimental Protocols

The characterization of this compound as an MR antagonist relies on a suite of in vitro and in vivo assays.

Mineralocorticoid Receptor Binding Assay

This assay quantifies the affinity of a test compound for the MR by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: A source of MR is required, typically from recombinant expression in cell lines (e.g., HEK293) or cytosol preparations from tissues with high MR expression.

-

Radioligand: A high-affinity radiolabeled MR agonist, such as [³H]-aldosterone, is used.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand (typically at or below its Kd) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Controls:

-

Total Binding: Receptor + radioligand (no competitor).

-

Non-specific Binding: Receptor + radioligand + a high concentration of an unlabeled agonist to saturate all specific binding sites.

-

-

Separation: After reaching equilibrium, bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of the competitor. An IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Canrenone? [synapse.patsnap.com]

- 6. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. game.pharmacologymentor.com [game.pharmacologymentor.com]

- 9. medchemexpress.com [medchemexpress.com]

Preliminary Toxicity Profile of Canrenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is a synthetic steroid and a major active metabolite of the potassium-sparing diuretic spironolactone. It functions as a mineralocorticoid receptor antagonist, exerting its effects by competitively binding to the aldosterone receptor. This guide provides a comprehensive summary of the preliminary toxicity profile of this compound, with a focus on its potassium salt, potassium canrenoate, for which the majority of the non-clinical toxicity data is available. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

Acute Toxicity

The acute toxicity of potassium canrenoate has been evaluated in rodent models. The primary route of exposure for which data is available is oral administration.

Quantitative Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 650 | [1] |

| Mouse | Oral | 740 | [cite: ] |

| Rat | Intraperitoneal | 183 | [cite: ] |

| Mouse | Intraperitoneal | 140 | [cite: ] |

| Rat | Subcutaneous | 160 | [cite: ] |

| Mouse | Subcutaneous | 165 | [cite: ] |

| Rat | Intravenous | 112 | [1] |

| Mouse | Intravenous | 125 | [cite: ] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Sub-chronic and Chronic Toxicity

Genotoxicity

Potassium canrenoate has been demonstrated to exhibit genotoxic potential in in vitro studies. The primary findings indicate that it can induce DNA damage and chromosomal abnormalities.

Summary of Genotoxicity Findings

| Assay | Test System | Concentration/Dose | Observed Effects | Reference(s) |

| Comet Assay | Primary Rat Hepatocytes | 10-90 µM | Dose-dependent increase in DNA fragmentation.[2][3] | [2][3] |

| Comet Assay | Primary Human Hepatocytes | 10-90 µM | Increase in DNA fragmentation.[2][3] | [2][3] |

| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | 10-90 µM | Dose-dependent increase in DNA repair synthesis.[2][3] | [2][3] |

| Unscheduled DNA Synthesis (UDS) | Primary Human Hepatocytes | 10-90 µM | Lower level of DNA repair synthesis compared to rat hepatocytes.[2][3] | [2][3] |

| Micronucleus Test | Primary Rat Hepatocytes | 10-30 µM | Statistically significant increase in micronucleated cells.[2][3] | [2][3] |

| Micronucleus Test | Primary Human Hepatocytes | Up to 90 µM | No significant increase in micronucleated cells.[2][3] | [2][3] |

| Micronucleus Test | Human Lymphocytes | Not specified | No evidence of micronucleus formation.[2][3] | [2][3] |

Experimental Protocols for Genotoxicity Assays

-

Cell Preparation: Primary hepatocytes are isolated from rats or humans.

-

Exposure: Hepatocytes are exposed to potassium canrenoate (10-90 µM) in serum-free medium for 3 or 20 hours.

-

Slide Preparation: A suspension of hepatocytes is mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysing solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) overnight to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

DNA Unwinding: Slides are placed in an electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20 minutes to allow the DNA to unwind.

-

Electrophoresis: Electrophoresis is carried out in the same buffer at 25 V and 300 mA for 20 minutes.

-

Neutralization and Staining: Slides are neutralized with a Tris buffer (pH 7.5), stained with a fluorescent DNA-binding dye (e.g., ethidium bromide), and examined under a fluorescence microscope.

-

Analysis: The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine the level of DNA fragmentation.

-

Cell Culture: Primary rat hepatocytes are cultured under conditions that stimulate proliferation (e.g., low calcium concentration, insulin, and EGF).

-

Exposure: Cells are exposed to potassium canrenoate (10, 30, or 90 µM) for 48 hours.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

-

Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa).

-

Microscopic Analysis: Slides are scored under a microscope to determine the frequency of micronuclei in binucleated cells. A micronucleus is a small, separate nucleus that forms in the cytoplasm of a cell and contains chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Reproductive and Developmental Toxicity

Animal studies have indicated potential reproductive and developmental toxicity for potassium canrenoate. In mice, administration of 80 mg/kg during gestation days 7-13 resulted in fetal resorption. The compound is also known to be excreted in breast milk, and its use is contraindicated during lactation. While described as having "some reprotoxic effects in animals," detailed studies on fertility and teratogenicity are not widely available.

Carcinogenicity

There is limited evidence of a carcinogenic effect for potassium canrenoate. Long-term studies in rats have shown an association between the administration of potassium canrenoate and the development of neoplastic changes, including an increased incidence of myelogenous leukemia and tumors in the liver, thyroid, brain, and mammary gland[2]. However, it is noted that some of these carcinogenic effects observed in animals may not be directly extrapolatable to humans. Nevertheless, due to these findings, long-term use is generally avoided.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is closely linked to its pharmacological activity as a steroid analogue and mineralocorticoid receptor antagonist. The primary mechanisms of toxicity appear to involve interactions with steroid hormone signaling pathways.

Anti-Androgenic Effects

This compound exhibits anti-androgenic properties, which can lead to side effects such as gynecomastia in males. This is thought to occur through two primary mechanisms:

-

Androgen Receptor Antagonism: this compound can competitively bind to the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This prevents the receptor from translocating to the nucleus and activating the transcription of androgen-responsive genes.

-

Inhibition of Steroidogenesis: this compound has been shown to inhibit key enzymes involved in the biosynthesis of androgens. Specifically, it can inhibit 17α-hydroxylase and 17,20-lyase, enzymes crucial for the conversion of progestins to androgens.

Interaction with Progesterone Receptors

Canrenone, the active metabolite of this compound, has been shown to interact with progesterone receptors. It acts as a competitive inhibitor of progesterone binding to its receptor[4]. This interaction may contribute to the menstrual disturbances observed in some female patients treated with spironolactone. Canrenone does not appear to interact with estrogen receptors[4].

Conclusion

The preliminary toxicity profile of this compound, primarily based on data from its potassium salt, indicates a moderate acute toxicity upon oral administration in rodents. Genotoxicity has been observed in vitro, with evidence of DNA damage and chromosomal aberrations in rat hepatocytes at concentrations relevant to therapeutic use. While a definitive No-Observed-Adverse-Effect-Level (NOAEL) for sub-chronic and chronic toxicity is not available, long-term studies in rats have raised concerns regarding its carcinogenic potential. The primary mechanisms underlying its toxicity are related to its anti-androgenic effects, which stem from both androgen receptor antagonism and inhibition of steroid biosynthesis, as well as its interaction with the progesterone receptor. Further studies are warranted to establish a comprehensive long-term safety profile and to clarify the species-specific differences in its genotoxic and carcinogenic effects.

References

Canrenoic Acid: A Technical Guide to its Biological Functions and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid, an active metabolite of the potassium-sparing diuretic spironolactone, is a potent antagonist of the mineralocorticoid receptor (MR). This technical guide provides an in-depth overview of the biological functions and physiological effects of this compound, with a focus on its molecular mechanisms, pharmacokinetics, and therapeutic implications. Through a comprehensive review of preclinical and clinical data, this document elucidates the role of this compound in modulating the renin-angiotensin-aldosterone system and its subsequent effects on cardiovascular and renal physiology. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and drug development efforts in this area.

Introduction

This compound is a steroid acid and a major metabolite of spironolactone, a widely used mineralocorticoid receptor antagonist.[1] It is also available for clinical use as its potassium salt, potassium canrenoate, which is unique in its availability for intravenous administration.[2] this compound's primary pharmacological action is the competitive antagonism of the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone.[1] This mechanism underlies its therapeutic utility in a range of cardiovascular and renal diseases, including heart failure and hypertension.[3] This guide will delve into the detailed biological functions and physiological effects of this compound, presenting quantitative data, experimental methodologies, and pathway visualizations to provide a comprehensive resource for the scientific community.

Biological Functions

Mechanism of Action: Mineralocorticoid Receptor Antagonism

The principal biological function of this compound is its antagonism of the mineralocorticoid receptor (MR). Aldosterone, the primary endogenous ligand for the MR, plays a crucial role in the regulation of blood pressure and electrolyte balance. Upon binding to the MR in the cytoplasm, the aldosterone-receptor complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to increased expression of proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal tubules and collecting ducts of the kidneys, resulting in sodium and water reabsorption and potassium excretion.[4]

This compound, primarily through its active lactone form, canrenone, competitively binds to the mineralocorticoid receptor, preventing aldosterone from exerting its genomic effects.[5] This inhibition leads to a decrease in sodium and water retention and an increase in potassium retention, contributing to its diuretic and antihypertensive effects.

Effects on Ion Channels

Beyond its effects on the mineralocorticoid receptor, this compound has been shown to directly modulate the activity of various cardiac ion channels. Notably, it blocks the human ether-a-go-go-related gene (hERG) potassium channels, which are critical for cardiac repolarization.[6][7] This effect is concentration-dependent and can influence the cardiac action potential duration.[8] Additionally, this compound and its precursor, spironolactone, have been found to inhibit other potassium channels such as hKv1.5, Kv4.3, and Kv7.1+minK, as well as L-type calcium channels.[8][9] These interactions with cardiac ion channels may contribute to its overall cardiovascular effects, independent of MR antagonism.

Physiological Effects

Cardiovascular Effects

The physiological effects of this compound are most pronounced in the cardiovascular system. Its diuretic and natriuretic properties, resulting from MR blockade, lead to a reduction in blood volume and subsequently, a decrease in blood pressure.[5] In patients with heart failure, this compound has been shown to improve cardiac function, as evidenced by increases in left ventricular ejection fraction and reductions in cardiac remodeling.[9]

Renal Effects

In the kidneys, this compound promotes the excretion of sodium and water while conserving potassium. This potassium-sparing diuretic effect is a hallmark of mineralocorticoid receptor antagonists and is beneficial in conditions associated with hyperaldosteronism and fluid retention.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is complex, as it is a metabolite of spironolactone and exists in equilibrium with its active lactone form, canrenone. The following tables summarize key pharmacokinetic parameters.

| Parameter | Value | Species | Reference |

| This compound (after oral Potassium Canrenoate) | |||

| Tmax | ~3-5 hours | Human | [10] |

| Half-life | ~10-35 hours | Human | [10] |

| Canrenone (active metabolite) | |||

| Tmax (IV Canrenoate) | 29 ± 15 min | Human | [11] |

| Half-life (IV Canrenoate) | 3.7 ± 1.2 h | Human | [11] |

| Cmax (Oral Spironolactone) | 177 ± 33 ng/ml | Human | [11] |

| Tmax (Oral Spironolactone) | 4.4 ± 0.9 h | Human | [11] |

| Half-life (Oral Spironolactone) | 3.9 ± 1.2 h | Human | [11] |

Pharmacodynamic Properties

The pharmacodynamic effects of this compound are directly related to its biological functions. The following table presents key quantitative measures of its activity.

| Parameter | Value | Target | Reference |

| Mineralocorticoid Receptor Binding | |||

| Spironolactone IC50 | 13 nM | MR LBD | |

| Canrenone Affinity | ~10-fold lower than spironolactone | MR | |

| hERG Channel Blockade | |||

| Spironolactone IC50 | 23.0 ± 1.5 µmol/L | hERG | [7] |

| This compound Effect | Blockade from 0.01 nmol/L to 500 µmol/L | hERG | [6] |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound (administered as potassium canrenoate) in various cardiovascular conditions.

| Indication | Parameter | Result | Reference |

| Heart Failure | Change in LVEF | +5% (Canrenone) vs +3% (Placebo) | [9] |

| Reduction in Cardiac Death/Hospitalization | 8% (Canrenone) vs 15% (Placebo) | [9] | |

| Hypertension | Blood Pressure Reduction | Greater and more rapid than spironolactone |

Experimental Protocols

Whole-Cell Patch-Clamp for hERG Current Measurement

This protocol is based on the methodology described by Caballero et al. (2003) for studying the effects of this compound on hERG channels.[7]

Objective: To measure hERG potassium currents in a stable cell line and assess the inhibitory effects of this compound.

Materials:

-

Chinese hamster ovary (CHO) cells stably transfected with hERG cDNA.

-

External solution (in mmol/L): NaCl 136, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mmol/L): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

Patch pipettes (2-4 MΩ).

-

Patch-clamp amplifier and data acquisition system.

-

This compound stock solution.

Procedure:

-

Culture CHO-hERG cells to 50-80% confluency.

-

Harvest cells and place them in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass and fill with the internal solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the membrane potential at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to record the tail current.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the changes in the hERG current amplitude and kinetics at each concentration.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value if applicable.

Conclusion

This compound is a pharmacologically active molecule with a well-defined role as a mineralocorticoid receptor antagonist. Its ability to counteract the effects of aldosterone provides a strong rationale for its use in the management of hypertension and heart failure. Furthermore, its direct interactions with cardiac ion channels suggest a more complex pharmacological profile that warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound and related compounds. Future research should focus on elucidating the precise clinical relevance of its ion channel blocking activities and on the development of novel analogues with improved selectivity and pharmacokinetic properties.

References

- 1. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 3. researchgate.net [researchgate.net]

- 4. Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spironolactone and its main metabolite, this compound, block human ether-a-go-go-related gene channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Spironolactone and its main metabolite this compound block hKv1.5, Kv4.3 and Kv7.1 + minK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The negative inotropic action of canrenone is mediated by L-type calcium current blockade and reduced intracellular calcium transients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

Methodological & Application

Application Note: Quantification of Canrenoic Acid Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canrenoic acid is the major and active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist. The quantification of this compound in biological matrices, such as plasma and serum, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] This application note provides a detailed protocol for the determination of this compound using a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle of the Method

The method is based on the separation of this compound from endogenous components in a biological matrix using reverse-phase chromatography. A C18 column serves as the stationary phase, while a mobile phase consisting of an organic solvent and an aqueous buffer elutes the compounds. Sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules.[1][3] The analyte is then detected and quantified by a UV detector at its maximum absorbance wavelength.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance.

-

Vortex mixer.

-

Microcentrifuge.

-

Pipettes and general laboratory glassware.

-

Syringe filters (0.45 µm).

-

-

Reagents:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Formic acid or Phosphoric acid (analytical grade).

-

Blank human plasma (or other relevant biological matrix).

-

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a 50:50 mixture of acetonitrile and water. A typical calibration curve might range from 25 ng/mL to 1000 ng/mL.[4]

Sample Preparation (from Plasma)

-

Pipette 200 µL of plasma sample (or standard/QC sample) into a 1.5 mL microcentrifuge tube.[4]

-

Add 500 µL of cold methanol or acetonitrile to the tube to precipitate the plasma proteins.[1]

-

Vortex the tube vigorously for 30 seconds to ensure thorough mixing.[1]

-

Centrifuge the mixture at 4000 rpm for 6 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean autosampler vial.[1]

-

Inject a defined volume (e.g., 10-20 µL) into the HPLC system for analysis.[1][5]

HPLC Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| HPLC Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)[7] |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[6] |

| Detection | UV at 280 nm |

| Run Time | Approximately 10 minutes |

Note: The mobile phase composition and flow rate may require optimization depending on the specific column and HPLC system used.

Data Presentation

Method Validation Summary

The described method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][8] The following table presents typical performance characteristics for a validated this compound HPLC assay.

| Validation Parameter | Typical Value |

| Linearity Range | 25 - 1000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.999[7] |

| Limit of Detection (LOD) | ~0.07 µg/mL (70 ng/mL)[7] |